molecular formula C23H30N2O5S B6571269 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946292-13-3

3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No. B6571269
CAS RN: 946292-13-3
M. Wt: 446.6 g/mol
InChI Key: JFGVYJDLXXHBCD-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic compound of the quinoline family. It is used in a variety of laboratory experiments and has a number of potential applications in scientific research.

Mechanism of Action

3,4-Diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is an inhibitor of the enzyme acetylcholinesterase. It binds to the active site of the enzyme, blocking its ability to break down acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, resulting in an increased response of the postsynaptic neuron to the neurotransmitter.
Biochemical and Physiological Effects
The increased concentration of acetylcholine in the synaptic cleft results in a number of biochemical and physiological effects. It increases the excitability of the postsynaptic neuron, leading to an increase in the release of neurotransmitters and the activation of other neurons. This can result in an increase in alertness, improved memory and learning, and improved coordination. In addition, acetylcholine has been linked to the regulation of mood, appetite, and sleep.

Advantages and Limitations for Lab Experiments

The use of 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide in laboratory experiments has several advantages. It is a relatively inexpensive compound that can be easily synthesized, and it has a high degree of specificity for the enzyme acetylcholinesterase. In addition, it can be used to study the effects of acetylcholine on a variety of biochemical and physiological processes. However, the use of this compound in laboratory experiments also has some limitations. It can be toxic if used in high concentrations, and it can interfere with the activity of other enzymes.

Future Directions

There are a number of potential future directions for the use of 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide. It could be used to develop more specific inhibitors of acetylcholinesterase, which could be used to treat diseases such as Alzheimer’s. In addition, it could be used to study the effects of acetylcholine on other biochemical and physiological processes, such as the regulation of mood, appetite, and sleep. Finally, it could be used to develop novel drugs and treatments for a variety of neurological disorders.

Synthesis Methods

The synthesis of 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is achieved via a multi-step process. The first step involves the condensation of 1-bromo-2-methylpropane-1-sulfonyl chloride with 4-methoxy-1,2,3,4-tetrahydroquinoline in the presence of a base such as potassium carbonate to form the desired product. The second step involves the alkylation of the intermediate with 3,4-diethoxybenzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by column chromatography to yield the desired compound.

Scientific Research Applications

3,4-Diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as a tool to study the role of the enzyme in various physiological processes, such as learning and memory. In addition, it has been used in the study of Alzheimer’s disease, as well as in the development of potential treatments for the disorder.

properties

IUPAC Name

3,4-diethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-4-14-31(27,28)25-13-7-8-17-9-11-19(16-20(17)25)24-23(26)18-10-12-21(29-5-2)22(15-18)30-6-3/h9-12,15-16H,4-8,13-14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGVYJDLXXHBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

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